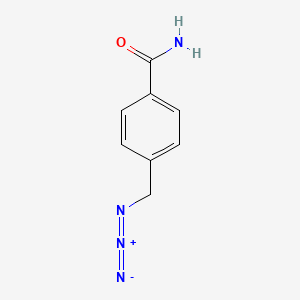

4-(Azidomethyl)benzamide

Descripción general

Descripción

4-(Azidomethyl)benzamide is an organic compound with the molecular formula C8H8N4O It is characterized by the presence of an azido group (-N3) attached to a benzamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable halogenated benzamide precursor reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction can be represented as follows:

4-(Chloromethyl)benzamide+NaN3→this compound+NaCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of safety measures to handle the potentially explosive azido group.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Azidomethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in DMSO.

Cycloaddition: Copper(I) catalysts in the presence of alkyne substrates.

Reduction: Hydrogen gas with palladium on carbon (Pd/C).

Major Products:

Triazoles: Formed via cycloaddition reactions.

Amines: Formed via reduction of the azido group.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

4-(Azidomethyl)benzamide serves as a crucial building block in the synthesis of complex organic molecules. Its azide group can participate in:

- Nucleophilic Substitution Reactions: Producing various derivatives.

- Cycloaddition Reactions: Particularly useful in click chemistry for forming triazoles when reacted with alkynes.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | NaN₃ in DMSO | Various derivatives |

| Cycloaddition | Copper(I) catalysts with alkyne | Triazoles |

| Reduction | H₂ with Pd/C | Amines |

Bioconjugation Techniques

The azide functionality enables bioconjugation, allowing researchers to link biomolecules with non-biological entities. This is particularly useful for:

- Labeling Biomolecules: Attaching fluorescent tags or other probes via click chemistry.

- Studying Cellular Mechanisms: The ability to selectively label proteins or nucleic acids aids in tracking and understanding cellular processes .

Case Study: Bioconjugation Applications

Research has demonstrated the use of this compound in creating conjugates that facilitate the study of protein interactions and cellular pathways, which are critical for developing targeted therapies.

Medicinal Chemistry

This compound is investigated for its potential therapeutic applications, particularly in drug development:

- Antimicrobial and Anticancer Properties: Compounds derived from this benzamide have shown promise against various pathogens and cancer cell lines.

- Ebola Virus Inhibitors: A related compound, 4-(aminomethyl)benzamide, has been identified as a potent inhibitor of Ebola virus entry, highlighting the potential of benzamide derivatives in antiviral research .

Table 2: Therapeutic Potential of Benzamide Derivatives

| Compound Type | Target Disease | Notable Findings |

|---|---|---|

| Benzamide Derivatives | Ebola Virus | Effective inhibitors with EC₅₀ < 10 μM |

| Azide-Functionalized | Antimicrobial Agents | Broad-spectrum activity against bacteria |

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialized polymers and materials. Its ability to undergo click chemistry makes it valuable in creating materials with tailored properties for various industrial uses .

Mecanismo De Acción

The mechanism of action of 4-(Azidomethyl)benzamide primarily involves its reactivity due to the azido group. The azido group is highly reactive and can undergo various transformations, making it a valuable intermediate in organic synthesis. In biological systems, the azido group can be used to modify biomolecules, enabling the study of molecular interactions and pathways.

Comparación Con Compuestos Similares

- 4-(Azidomethyl)benzoic acid

- 4-(Azidomethyl)benzyl alcohol

- 4-(Azidomethyl)benzyl chloride

Comparison: 4-(Azidomethyl)benzamide is unique due to the presence of the amide functional group, which imparts different reactivity and properties compared to its analogs. For instance, 4-(Azidomethyl)benzoic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions. Similarly, 4-(Azidomethyl)benzyl alcohol and 4-(Azidomethyl)benzyl chloride have hydroxyl and halogen groups, respectively, which influence their reactivity and applications.

Actividad Biológica

4-(Azidomethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antiviral therapies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound is characterized by the presence of an azido group attached to a benzamide structure. Its molecular formula is C8H8N4O, and it has a molecular weight of 180.18 g/mol. The azido group is known for its reactivity in various organic reactions, making this compound a useful building block in synthetic chemistry.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Research indicates that compounds containing the 4-(aminomethyl)benzamide fragment exhibit significant cytotoxicity against various cancer cell lines. For instance, one study demonstrated that certain derivatives showed potent inhibitory activity against receptor tyrosine kinases (RTKs), which are crucial in cancer progression. Specifically, compounds with modifications at the 4-position exhibited up to 92% inhibition of EGFR at 10 nM concentrations .

Table 1: Cytotoxicity of Selected this compound Derivatives

| Compound ID | Cell Line Tested | IC50 (µM) | Inhibition (%) |

|---|---|---|---|

| Compound 10 | A549 (Lung) | <10 | 91 |

| Compound 13 | MCF-7 (Breast) | <15 | 92 |

| Compound 20 | HeLa (Cervical) | <12 | 85 |

Antiviral Activity

In addition to its anticancer properties, this compound has been identified as a potential inhibitor of viral entry mechanisms. A series of studies focused on its efficacy against Ebola and Marburg viruses revealed that specific derivatives demonstrated effective inhibition with EC50 values less than 10 µM. These compounds were found to exhibit good metabolic stability in plasma and liver microsomes, indicating their potential for further development as therapeutic agents against filoviruses .

Table 2: Antiviral Efficacy of Selected Compounds

| Compound ID | Virus Tested | EC50 (µM) | Metabolic Stability |

|---|---|---|---|

| CBS1118 | Ebola | <10 | High |

| CBS1120 | Marburg | <10 | Moderate |

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be significantly influenced by structural modifications. Studies have shown that altering substituents on the benzene ring or modifying the azido group can enhance selectivity and potency against specific biological targets. For example, the introduction of different functional groups at the amide position has been linked to improved binding affinity for target proteins .

Case Studies

- Ebola Virus Inhibition : A notable study involved the evaluation of several derivatives against wild-type Ebola virus strains. The results demonstrated that compounds such as CBS1118 not only inhibited viral entry but also showed low cytotoxicity in Vero cells, making them promising candidates for therapeutic development .

- Anticancer Screening : Another research effort focused on screening various analogs against multiple cancer cell lines, revealing that certain modifications led to enhanced cytotoxic effects compared to standard chemotherapeutics .

Propiedades

IUPAC Name |

4-(azidomethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8(13)7-3-1-6(2-4-7)5-11-12-10/h1-4H,5H2,(H2,9,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDVLXMWHDCBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.